4-(3,4,5-Trifluorophenyl)butanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
4-(3,4,5-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H9F3O2/c11-7-4-6(2-1-3-9(14)15)5-8(12)10(7)13/h4-5H,1-3H2,(H,14,15) |
InChI Key |
RCVZBTCROAWPSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCCC(=O)O |
Origin of Product |
United States |
The Significance of Fluorinated Organic Molecules in Chemical Sciences
The introduction of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. tandfonline.com Fluorine is the most electronegative element, and its small size allows it to replace hydrogen in many organic structures without causing significant steric hindrance. tandfonline.com This substitution can lead to a number of desirable effects, including increased metabolic stability, enhanced binding affinity to biological targets, and altered physicochemical properties such as lipophilicity and pKa. researchgate.netnih.gov
The carbon-fluorine bond is exceptionally strong, which contributes to the increased metabolic stability of fluorinated compounds. tandfonline.com This makes them less susceptible to enzymatic degradation in biological systems, a highly desirable trait in the development of pharmaceuticals. tandfonline.com Furthermore, the presence of fluorine can alter the electronic properties of a molecule, influencing its interactions with receptors and enzymes. researchgate.net These unique characteristics have led to the widespread use of fluorinated compounds in medicinal chemistry, with approximately 20% of all pharmaceuticals containing fluorine. nih.gov
Contextualization of Butanoic Acid Derivatives As Synthetic Scaffolds and Probes
Butanoic acid, a four-carbon carboxylic acid, and its derivatives are versatile building blocks in organic synthesis. biointerfaceresearch.com The carboxylic acid group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecules such as esters, amides, and other functional groups. nih.govresearchgate.net Butanoic acid derivatives are found in a wide range of biologically active compounds and are utilized in the synthesis of pharmaceuticals, agrochemicals, and fragrances. koreascience.krnih.gov
The aliphatic chain of butanoic acid provides a flexible spacer that can be used to connect different functional groups within a molecule. This is particularly useful in drug design, where the distance and orientation between different parts of a molecule can be critical for its biological activity. nih.gov Moreover, butanoic acid derivatives themselves can exhibit biological activity; for example, they have been investigated for their potential as histone deacetylase (HDAC) inhibitors and for their role in modulating gut health. nih.govkoreascience.kr
Rationale for the Focused Investigation of 4 3,4,5 Trifluorophenyl Butanoic Acid
The focused investigation of 4-(3,4,5-Trifluorophenyl)butanoic acid stems from the combination of the unique properties of its fluorinated aromatic ring and the versatility of the butanoic acid side chain. The trifluorophenyl group is expected to confer enhanced metabolic stability and modulate the lipophilicity of the molecule, properties that are highly sought after in the development of new therapeutic agents. tandfonline.comnih.gov The specific 3,4,5-trifluorination pattern provides a distinct electronic and steric profile compared to other fluorinated aromatics, which could lead to novel biological activities and applications.
The butanoic acid moiety, on the other hand, serves as a versatile scaffold for further chemical modification. biointerfaceresearch.com This allows for the synthesis of a library of derivatives, which can be screened for a wide range of biological activities. The combination of these two structural motifs in this compound makes it a promising candidate for investigation in drug discovery and materials science.
Overview of Research Trajectories for Fluorinated Aryl Alkyl Carboxylic Acids
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-(3,4,5-trifluorophenyl)butanoic acid, two primary strategic disconnections are considered.
The most logical disconnection (Route A) is at the C(aryl)-C(alkyl) bond, which separates the aromatic ring from the butanoic acid side chain. This leads to a (3,4,5-trifluorophenyl) synthon and a C4 carboxylic acid synthon. The trifluorophenyl synthon could be derived from starting materials like 1,2,3-trifluorobenzene (B74907) or 1-bromo-3,4,5-trifluorobenzene (B146875). The C4 synthon could be derived from reagents like succinic anhydride (B1165640) or γ-butyrolactone. This disconnection suggests synthetic strategies such as Friedel-Crafts acylation, transition-metal catalyzed coupling, or Grignard reactions.
A second disconnection (Route B) can be made within the side chain, specifically at the Cα-Cβ bond of the butanoic acid moiety. This approach suggests building the side chain onto a pre-existing aryl-acetic acid or aryl-acetonitrile precursor, such as (3,4,5-trifluorophenyl)acetonitrile. This leads to strategies involving alkylation of an activated methylene (B1212753) group followed by functional group manipulation.
These retrosynthetic pathways form the basis for the forward synthetic methodologies discussed in the subsequent sections.
Direct Carbon-Carbon Bond Formation Strategies
These strategies focus on creating the key bond between the 3,4,5-trifluorophenyl ring and the four-carbon butanoic acid chain.
A classic approach for synthesizing aryl-alkanoic acids is the two-step sequence of Friedel-Crafts acylation followed by reduction. wikipedia.orgwikipedia.org
First, the aromatic ring, 1,2,3-trifluorobenzene, undergoes acylation with succinic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgwikipedia.org This electrophilic aromatic substitution reaction forms the intermediate keto-acid, 4-(3,4,5-trifluorophenyl)-4-oxobutanoic acid. It is important to note that the three electron-withdrawing fluorine atoms on the aromatic ring deactivate it towards electrophilic substitution, which can make this reaction challenging and may require harsh conditions. sigmaaldrich.com
The second step involves the reduction of the ketone carbonyl group to a methylene group. Two common methods for this transformation are the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide (B78521) at high temperatures). wikipedia.orgmasterorganicchemistry.combyjus.comwikipedia.org The choice between these methods depends on the presence of other functional groups in the molecule; the Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction uses strongly basic conditions. orgoreview.com
Table 1: Friedel-Crafts Acylation and Reduction Approach
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Friedel-Crafts Acylation | 1,2,3-Trifluorobenzene, Succinic anhydride, AlCl₃ | 4-(3,4,5-Trifluorophenyl)-4-oxobutanoic acid |
| 2a | Clemmensen Reduction | Zn(Hg), conc. HCl, heat | This compound |
| 2b | Wolff-Kishner Reduction | H₂NNH₂, KOH, ethylene (B1197577) glycol, heat | This compound |
Modern synthetic chemistry offers powerful tools for C-C bond formation through transition-metal catalysis. The Suzuki-Miyaura coupling is a particularly versatile method for this purpose. nih.gov This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. nih.gov
In a potential synthesis of this compound, (3,4,5-trifluorophenyl)boronic acid could be coupled with an ester of a 4-halobutanoic acid, such as ethyl 4-bromobutanoate. The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄). psu.edu Following the coupling reaction, the resulting ester, ethyl 4-(3,4,5-trifluorophenyl)butanoate, would be hydrolyzed to yield the final carboxylic acid product. The required (3,4,5-trifluorophenyl)boronic acid can be prepared from 1-bromo-3,4,5-trifluorobenzene via lithiation or Grignard formation followed by reaction with a borate (B1201080) ester. orgsyn.org
Table 2: Suzuki-Miyaura Coupling Approach
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Suzuki Coupling | (3,4,5-Trifluorophenyl)boronic acid, Ethyl 4-bromobutanoate, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Ethyl 4-(3,4,5-trifluorophenyl)butanoate |
| 2 | Hydrolysis | NaOH (aq), then H₃O⁺ | This compound |
Organometallic reagents, such as Grignard or organolithium species, are potent nucleophiles used to form carbon-carbon bonds. A viable route involves the preparation of a Grignard reagent from 1-bromo-3,4,5-trifluorobenzene and magnesium turnings in an ether solvent. orgsyn.orglookchem.comsigmaaldrich.com This reagent, 3,4,5-trifluorophenylmagnesium bromide, is commercially available as a solution. sigmaaldrich.comechemi.com
This nucleophilic Grignard reagent can then react with a suitable four-carbon electrophile. A common choice is the ring-opening of γ-butyrolactone. The reaction initially forms a magnesium alkoxide, which upon acidic workup yields the target this compound. This method provides a direct route to the final product in a single C-C bond-forming step followed by workup.
Table 3: Grignard Reagent Approach
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Grignard Reaction | 3,4,5-Trifluorophenylmagnesium bromide, γ-Butyrolactone in an ether solvent (e.g., THF) | Intermediate magnesium salt |
| 2 | Acidic Workup | Aqueous acid (e.g., HCl, H₂SO₄) | This compound |
Functional Group Interconversion Routes
These methods involve the formation of the target carboxylic acid from a precursor that already contains the complete carbon skeleton.
The hydrolysis of a nitrile or an ester to a carboxylic acid is a fundamental transformation in organic synthesis. libretexts.org This route requires the prior synthesis of a precursor like 4-(3,4,5-trifluorophenyl)butanenitrile or an ester derivative.
One way to access the nitrile is through the alkylation of (3,4,5-trifluorophenyl)acetonitrile. The arylacetonitrile can be deprotonated at the benzylic position using a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) to form a carbanion. This nucleophile is then reacted with a two-carbon electrophile, such as 1-bromo-2-chloroethane (B52838) or ethylene oxide, to introduce the remaining carbons of the side chain.
The resulting 4-(3,4,5-trifluorophenyl)butanenitrile can then be hydrolyzed under either acidic (e.g., refluxing with aqueous H₂SO₄ or HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidification) conditions to yield this compound. libretexts.orgbyjus.com
Table 4: Nitrile Hydrolysis Approach
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Alkylation | (3,4,5-Trifluorophenyl)acetonitrile, Base (e.g., LDA), Electrophile (e.g., 1-bromo-2-chloroethane) | 4-(3,4,5-Trifluorophenyl)butanenitrile |
| 2 | Hydrolysis | H₃O⁺, heat OR 1. NaOH (aq), heat; 2. H₃O⁺ | This compound |
Oxidation of Alcohols or Aldehydes
A primary and straightforward method for the synthesis of this compound involves the oxidation of its corresponding primary alcohol, 4-(3,4,5-trifluorophenyl)butanol, or aldehyde, 4-(3,4,5-trifluorophenyl)butanal. This transformation is a fundamental process in organic synthesis.
The synthesis of the precursor alcohol, 4-(3,4,5-trifluorophenyl)butanol, can be envisioned through a Grignard reaction between a 3,4,5-trifluorophenylmagnesium halide and a suitable four-carbon electrophile such as 4-bromo-1-butanol (B1194514) or tetrahydrofuran (B95107), followed by acidic workup. Once the alcohol is obtained, it can be oxidized to the carboxylic acid.
A variety of oxidizing agents can be employed for this conversion, each with its own advantages in terms of reactivity, selectivity, and reaction conditions. Common reagents include chromium-based oxidants like Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), pyridinium (B92312) chlorochromate (PCC), or pyridinium dichromate (PDC). While effective, the toxicity of chromium reagents has led to the development of alternative, more environmentally benign methods.
Milder and more selective oxidizing agents are often preferred, especially for complex molecules. These include manganese-based reagents such as potassium permanganate (B83412) (KMnO₄) under basic or neutral conditions. Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base, provides a metal-free alternative for the oxidation of the alcohol to the aldehyde, which can then be further oxidized to the carboxylic acid using reagents like sodium chlorite (B76162) (NaClO₂). Another efficient method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl).
The direct oxidation of the aldehyde, 4-(3,4,5-trifluorophenyl)butanal, to the carboxylic acid is typically achieved with high efficiency. Common methods include the Pinnick oxidation using sodium chlorite (NaClO₂) buffered with a phosphate, or Tollens' reagent (ammoniacal silver nitrate), which is particularly useful for sensitive substrates.
| Oxidizing Agent | Precursor | Typical Conditions | Advantages | Disadvantages |
| Jones Reagent | Primary Alcohol | CrO₃, H₂SO₄, Acetone, 0°C to rt | Strong, effective for many substrates | Toxic chromium waste, strongly acidic |
| Potassium Permanganate | Primary Alcohol | KMnO₄, NaOH, H₂O, heat | Inexpensive, powerful oxidant | Can lead to over-oxidation, harsh conditions |
| TEMPO/NaOCl | Primary Alcohol | TEMPO (cat.), NaOCl, NaHCO₃, CH₂Cl₂/H₂O, 0°C | Mild, selective for primary alcohols | Requires careful control of stoichiometry |
| Sodium Chlorite | Aldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | Mild, selective for aldehydes | Reagent can be unstable |
Selective Fluorination Strategies
The synthesis of precursors containing the 3,4,5-trifluorophenyl moiety relies on selective fluorination strategies. Direct fluorination of an aromatic ring is often challenging due to the high reactivity of fluorine gas. Therefore, indirect methods are typically employed, often starting with a precursor that can be converted to the desired trifluorinated pattern.
One common strategy involves nucleophilic aromatic substitution (SNAr) on a highly activated aromatic ring. For instance, a precursor with leaving groups (such as nitro or chloro groups) in the desired positions can be treated with a fluoride (B91410) source, like potassium fluoride, often in the presence of a phase-transfer catalyst. The directing effects of existing substituents on the ring are crucial for achieving the desired 3,4,5-trisubstitution pattern.
Another powerful method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. This method is particularly useful for introducing a single fluorine atom at a specific position on an aromatic ring. A multi-step sequence involving sequential diazotization and fluorination of a suitably substituted aniline (B41778) derivative could potentially be used to build up the 3,4,5-trifluoro pattern.
Electrophilic fluorinating agents, such as Selectfluor®, offer a milder alternative to fluorine gas for the direct fluorination of electron-rich aromatic rings. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring.
For the synthesis of this compound, a practical approach would likely start from a commercially available 3,4,5-trifluorinated building block, such as 1-bromo-3,4,5-trifluorobenzene or 3,4,5-trifluorobenzaldehyde. This circumvents the need for developing a de novo selective fluorination sequence for the aromatic ring.
| Fluorination Method | Reagent(s) | Substrate Type | Key Features |
| Nucleophilic Aromatic Substitution | KF, Phase-transfer catalyst | Activated Aryl Halides/Nitroarenes | Requires electron-withdrawing groups to activate the ring. |
| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | Arylamines | Provides a specific fluorine substitution via a diazonium salt. |
| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | Electron-rich Arenes | Milder conditions compared to direct fluorination with F₂. |
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions and costs. Key parameters for optimization include the choice of solvent, reaction temperature, concentration of reactants, and the specific reagents and catalysts used.
In the oxidation of 4-(3,4,5-trifluorophenyl)butanol, for instance, the choice of oxidant and solvent system is crucial. For chromium-based oxidations, careful control of temperature is necessary to prevent over-oxidation and decomposition. In TEMPO-catalyzed oxidations, the pH of the reaction mixture and the rate of addition of the co-oxidant can significantly impact the yield and selectivity. The use of a biphasic solvent system can facilitate product isolation and catalyst recovery.
For a potential synthesis route involving a cross-coupling reaction, such as a Heck or Suzuki coupling to introduce the butanoic acid side chain or a precursor, optimization would focus on the palladium catalyst, ligand, base, and solvent. Screening different phosphine (B1218219) ligands can significantly influence the catalytic activity and selectivity. The choice of base is also critical for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle.
Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically investigate the effects of multiple reaction variables simultaneously. This approach allows for the efficient identification of optimal conditions and the interactions between different parameters, leading to significant yield enhancement.
| Reaction Step | Key Parameters for Optimization | Potential Improvements |
| Oxidation of Alcohol | Oxidant choice, solvent, temperature, reaction time, pH | Use of milder, selective oxidants; phase-transfer catalysis; biphasic systems. |
| Cross-Coupling Reaction | Catalyst/ligand system, base, solvent, temperature, reactant stoichiometry | Screening of ligands and bases; use of high-throughput screening techniques. |
| Product Isolation | Extraction solvent, pH adjustment, crystallization conditions | Optimization of solvent polarity for efficient extraction; controlled crystallization for high purity. |
Scalability Considerations for Laboratory and Pilot Synthesis
Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Heat Transfer: Many organic reactions, particularly oxidations and Grignard reactions, are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Effective temperature control is crucial to prevent runaway reactions and the formation of byproducts. This may require the use of jacketed reactors with efficient cooling systems.
Mass Transfer: In heterogeneous reactions, such as those involving a solid-supported catalyst or a biphasic system, efficient mixing becomes critical to ensure adequate mass transfer between phases. The choice of reactor design and agitation speed must be carefully considered to maintain consistent reaction rates and yields upon scale-up.
Reagent Handling and Safety: The handling of large quantities of potentially hazardous reagents, such as strong acids, bases, or flammable solvents, requires stringent safety protocols and specialized equipment. A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential risks.
Downstream Processing: Isolation and purification of the final product can become a bottleneck on a larger scale. Extraction, filtration, and crystallization processes need to be optimized for efficiency and throughput. The choice of solvents for extraction and crystallization should consider not only solubility and purity but also environmental impact and ease of recovery and recycling.
Modification of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters, amides, and reduction products.
Esterification of this compound can be achieved through several standard methods to yield the corresponding esters. These derivatives are often synthesized to enhance lipophilicity or to serve as protecting groups during multi-step syntheses.
One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.
Another powerful method is the Mitsunobu reaction, which allows for the esterification of the carboxylic acid with a primary or secondary alcohol under mild, neutral conditions. nih.gov This reaction utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds with inversion of configuration at the alcohol's stereocenter, a feature that is highly valuable in stereoselective synthesis.
Transesterification, the conversion of one ester to another, can also be employed. For example, a methyl or ethyl ester of the parent acid can be reacted with a different alcohol in the presence of an acid or base catalyst to yield a new ester. epo.org
| Reaction Type | Alcohol (R'-OH) | Reagents & Conditions | Product |
|---|---|---|---|
| Fischer Esterification | Methanol (B129727) (CH₃OH) | H₂SO₄ (catalyst), Reflux | Methyl 4-(3,4,5-Trifluorophenyl)butanoate |
| Mitsunobu Reaction | Ethanol (CH₃CH₂OH) | PPh₃, DEAD, THF, Room Temp. | Ethyl 4-(3,4,5-Trifluorophenyl)butanoate |
The conversion of this compound to its corresponding amides is a crucial transformation for generating analogs with altered biological activities and pharmacokinetic profiles. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.
A variety of coupling reagents can be used for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
Recent research has highlighted the use of boronic acid catalysts for direct amide formation. Notably, (3,4,5-Trifluorophenyl)boronic acid itself has been shown to effectively catalyze the dehydrative condensation between carboxylic acids and amines. researchgate.net This method is attractive due to its operational simplicity and the catalytic nature of the reagent. The reaction proceeds under azeotropic reflux conditions, with the boronic acid activating the carboxylic acid towards nucleophilic attack by the amine. researchgate.net
| Amine (R'R''NH) | Reagents & Conditions | Product |
|---|---|---|
| Benzylamine | EDC, HOBt, DMF, Room Temp. | N-Benzyl-4-(3,4,5-trifluorophenyl)butanamide |
| Piperidine | (3,4,5-Trifluorophenyl)boronic acid (catalyst), Toluene, Reflux | 1-(4-(3,4,5-Trifluorophenyl)butanoyl)piperidine |
The carboxylic acid moiety can be reduced to yield the corresponding primary alcohol, 4-(3,4,5-Trifluorophenyl)butanol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, typically used in an ethereal solvent such as tetrahydrofuran (THF) or diethyl ether, followed by an aqueous workup.
The synthesis of the corresponding aldehyde, 4-(3,4,5-Trifluorophenyl)butanal, from the carboxylic acid is more challenging as the aldehyde is more reactive than the starting material and is readily reduced to the alcohol. Therefore, direct reduction is not feasible. An indirect, two-step approach is required: first, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde using a hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃). Alternatively, the ester can be reduced to the aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol.
| Starting Material | Reagents & Conditions | Product |
|---|---|---|
| This compound | 1. LiAlH₄, THF; 2. H₃O⁺ | 4-(3,4,5-Trifluorophenyl)butanol |
| Methyl 4-(3,4,5-Trifluorophenyl)butanoate | 1. DIBAL-H, Toluene, -78 °C; 2. H₂O | 4-(3,4,5-Trifluorophenyl)butanal |
Functionalization of the Aliphatic Butanoic Acid Chain
Modifications to the four-carbon aliphatic chain offer another avenue for creating structural diversity. These reactions include halogenation and various oxidative or reductive transformations.
Halogenation of the aliphatic chain, particularly at the α-position (C2), provides a key intermediate for further synthetic manipulations. The Hell-Volhard-Zelinsky (HVZ) reaction is the classic method for the α-bromination or α-chlorination of carboxylic acids. nrochemistry.commasterorganicchemistry.comwikipedia.orgbyjus.com The reaction involves treating the carboxylic acid with bromine (Br₂) or chlorine (Cl₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃). wikipedia.orgbyjus.comalfa-chemistry.com The reaction proceeds via the formation of an acyl halide, which enolizes, allowing for electrophilic attack by the halogen at the α-carbon. masterorganicchemistry.comwikipedia.org
The resulting α-halo acid, for instance, 2-bromo-4-(3,4,5-trifluorophenyl)butanoic acid, is a versatile precursor. The α-halogen acts as a good leaving group, enabling nucleophilic substitution reactions. For example, reaction with ammonia (B1221849) can yield an α-amino acid, while reaction with sodium azide (B81097) followed by reduction can also lead to the α-amino acid. wikipedia.orgwikipedia.org
| Reaction | Reagents & Conditions | Product |
|---|---|---|
| Hell-Volhard-Zelinsky Bromination | 1. Br₂, PBr₃ (cat.); 2. H₂O | 2-Bromo-4-(3,4,5-trifluorophenyl)butanoic acid |
| Nucleophilic Substitution (Amination) | Excess NH₃ | 2-Amino-4-(3,4,5-trifluorophenyl)butanoic acid |
Oxidative transformations can introduce unsaturation into the aliphatic chain. For instance, the synthesis of α,β-unsaturated analogs, such as 4-(3,4,5-Trifluorophenyl)but-2-enoic acid, can be achieved. This is often accomplished by α-halogenation followed by base-induced elimination of the hydrogen halide. For related compounds like (E)-(2,4,5-trifluorophenyl)but-2-enoic acid, synthetic routes have been developed involving steps like cross-coupling reactions followed by hydrolysis. researchgate.net The introduction of a carbonyl group, for example at the β-position to form a β-keto acid, is another key oxidative transformation, often achieved through methods like the condensation of an ester with a trifluorophenylacetate derivative.
Conversely, reductive transformations can saturate the chain or reduce existing functional groups. Catalytic hydrogenation (e.g., using H₂ over a Pd/C catalyst) of an unsaturated butenoic acid derivative would yield the parent this compound. Similarly, the reduction of a β-keto group on the chain can be performed using various reducing agents to generate a β-hydroxy acid, introducing a new chiral center.
| Transformation | Starting Material Type | Typical Reagents & Conditions | Product Type |
|---|---|---|---|
| Oxidation (Dehydrogenation) | Saturated butanoic acid | e.g., 1. α-Bromination; 2. Base (DBU) | α,β-Unsaturated butenoic acid |
| Reduction (Hydrogenation) | Unsaturated butenoic acid | H₂, Pd/C, Ethanol | Saturated butanoic acid |
Further Functionalization of the 3,4,5-Trifluorophenyl Ring
The reactivity of the 3,4,5-trifluorophenyl ring is significantly influenced by the three strongly electronegative fluorine atoms. These substituents create a unique electronic environment that dictates the feasibility and outcome of various aromatic substitution reactions.
Electrophilic aromatic substitution (SEAr) on the 3,4,5-trifluorophenyl ring of this compound is generally considered challenging. The collective inductive effect of the three fluorine atoms strongly deactivates the aromatic ring, making it significantly less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgmsu.edulibretexts.org This deactivation is compounded by the electron-withdrawing nature of the butanoic acid side chain.
Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, typically require activated aromatic systems. masterorganicchemistry.comyoutube.com For highly deactivated rings, such as the one , these reactions would necessitate harsh conditions, often leading to low yields or no reaction at all. lkouniv.ac.inorganic-chemistry.org The trifluoromethyl group, for instance, is known to be strongly deactivating, making electrophilic attack sluggish. lkouniv.ac.in While halogens are also deactivating, they can direct incoming electrophiles to ortho and para positions through resonance stabilization of the intermediate carbocation. msu.edu However, in the 3,4,5-trifluoro-substituted pattern, the cumulative deactivation is substantial, making the ring much less reactive than benzene (B151609). libretexts.org Consequently, direct electrophilic substitution on this ring is not a common or practical strategy for generating analogues.
In contrast to its inertness towards electrophiles, the electron-deficient nature of the 3,4,5-trifluorophenyl ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.compressbooks.pub The presence of multiple electron-withdrawing fluorine atoms activates the ring for attack by nucleophiles. libretexts.org In SNAr reactions on polyfluoroarenes, a nucleophile attacks an electron-poor carbon atom, leading to the displacement of a fluoride ion. mdpi.comresearchgate.net
The reaction proceeds through a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. chemistrysteps.comimperial.ac.uk The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups positioned ortho or para to the site of attack. chemistrysteps.compressbooks.pub In the case of the 3,4,5-trifluorophenyl group, a nucleophile could potentially replace the fluorine atom at the C4 position (para to the butanoic acid chain). A study involving a 3,4,5-trifluorophenyldiazonium salt demonstrated the susceptibility of this moiety to nucleophilic substitution. researchgate.net This reactivity provides a viable pathway for introducing a variety of functional groups, such as amines, alkoxides, or thiolates, onto the aromatic core, thereby generating a diverse library of analogues.
| Reaction Type | Reactivity of 3,4,5-Trifluorophenyl Ring | Rationale |
| Electrophilic Aromatic Substitution (SEAr) | Highly Deactivated / Unlikely | Strong electron-withdrawal by three fluorine atoms and the butanoic acid chain reduces the ring's nucleophilicity. wikipedia.orglibretexts.orglkouniv.ac.in |
| Nucleophilic Aromatic Substitution (SNAr) | Activated / Favorable | Strong electron-withdrawal by fluorine atoms makes the ring electrophilic and susceptible to attack by nucleophiles. wikipedia.orgchemistrysteps.comresearchgate.net |
While direct C-F bond activation for cross-coupling is an area of active research, a more conventional and widely applied strategy involves using aryl halide analogues of this compound. mdpi.comexlibrisgroup.com For instance, a precursor like 4-(4-bromo-3,5-difluorophenyl)butanoic acid could be synthesized and then subjected to various palladium-catalyzed cross-coupling reactions. unistra.fr
These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. unistra.fr Common examples include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups. researchgate.netthieme-connect.denih.govresearchgate.netyoutube.com
Heck Reaction: Coupling with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes.
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
This approach allows for the introduction of a vast array of substituents onto the aromatic ring with high regioselectivity, dictated by the initial position of the halogen. The use of polyfluoroaryl halides in Suzuki-Miyaura couplings, for example, is a well-established method for synthesizing complex fluorinated biaryls. researchgate.netthieme-connect.de This strategy offers a versatile platform for creating analogues with tailored electronic and steric properties for further investigation. researchgate.netresearchgate.net
Synthesis of Chiral Analogues of this compound
While this compound itself is achiral, the synthesis of chiral analogues, particularly those with a stereocenter in the butanoic acid chain, is of significant pharmaceutical importance. A prominent example is the synthesis of chiral β-amino acid derivatives, which are key intermediates for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. google.com Although Sitagliptin contains a 2,4,5-trifluorophenyl group, the synthetic methodologies are directly relevant.
The core challenge lies in the stereoselective installation of the amino group at the C3 position of the butanoic acid chain. Several successful strategies have been developed:
Asymmetric Hydrogenation: This is a widely used industrial method. An enamine precursor is subjected to hydrogenation using a chiral rhodium or ruthenium catalyst, such as those employing Josiphos or Ts-DPEN ligands, to produce the desired (R)-enantiomer with high enantiomeric excess. acs.orgrsc.org
Biocatalysis using Transaminases: Engineered ω-transaminases are employed to catalyze the asymmetric amination of a prositagliptin ketone precursor. This green chemistry approach can achieve high conversion rates and excellent enantioselectivity (>99% e.e.). researchgate.netnih.gov
Chiral Pool Synthesis: This method utilizes a readily available chiral starting material, such as (S)-serine or L-methionine. figshare.comresearchgate.netresearchgate.net A multi-step synthesis transforms the starting amino acid into a chiral intermediate, such as a protected aziridine, which then undergoes ring-opening with a trifluorophenyl organometallic reagent to install the aromatic moiety and establish the desired stereochemistry. figshare.comresearchgate.net
Organocatalysis: Chiral organocatalysts have been used to catalyze tandem aza-Michael/hemiacetal reactions to construct the key chiral fragment of Sitagliptin. mdpi.com
These methods provide robust pathways to optically pure β-amino acid analogues, which are crucial building blocks for peptidomimetics and other pharmaceutically active compounds. chemicalbook.com
| Synthetic Method | Key Feature | Typical Outcome |
| Asymmetric Hydrogenation | Chiral metal catalyst (e.g., Rh/Ru) reduces an enamine precursor. acs.orgrsc.org | High enantiomeric excess (e.e.), industrially scalable. |
| Biocatalysis (Transaminase) | Engineered enzyme performs stereoselective amination of a ketone. researchgate.netnih.gov | Very high e.e. (>99%), environmentally friendly process. |
| Chiral Pool Synthesis | Starts from a natural chiral molecule like an amino acid. figshare.comresearchgate.net | Enantiospecific synthesis, multi-step process. |
| Organocatalysis | Uses small chiral organic molecules to catalyze the key stereocenter-forming reaction. mdpi.com | Metal-free, efficient construction of chiral intermediates. |
Exploration of Structure-Activity Relationship (SAR) through Analog Generation for Theoretical/In Vitro Studies
The generation of analogues of this compound is fundamental to exploring its structure-activity relationship (SAR), particularly in the context of its use as a scaffold for DPP-4 inhibitors. nih.govbohrium.comconsensus.app SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. mdpi.com
For DPP-4 inhibitors like Sitagliptin, the trifluorophenyl group plays a crucial role in binding to the S1 pocket of the enzyme. acs.org SAR studies on gliptin-like molecules have revealed several key insights:
The Trifluorophenyl Moiety: This group is a key P1 fragment that binds in the S1 and S2 domains of the enzyme. acs.org Its size, shape, and electronic properties are critical for potent inhibition. Analogues with different substitution patterns on the phenyl ring are synthesized to probe the optimal interactions within the binding pocket.
The β-Amino Acid Core: The stereochemistry of the amino group is paramount for activity. The (R)-configuration is essential for proper orientation and interaction with key residues in the active site, such as Tyr662. researchgate.net
The Amide Moiety (P2 fragment): In inhibitors like Sitagliptin, the β-amino acid is coupled with another fragment (e.g., a triazolopiperazine). Modifications to this part of the molecule explore interactions in other subsites of the enzyme (S2 extensive) to enhance potency and selectivity. nih.gov
By systematically synthesizing and testing analogues—for example, by altering the substitution on the phenyl ring (via SNAr or cross-coupling), modifying the linker between the ring and the acid, or changing the stereochemistry—researchers can build a comprehensive SAR model. researchgate.netnih.gov This model, often aided by computational docking studies, guides the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.netsarpublication.com
Quantum Chemical Characterization
Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For this compound, these computational methods elucidate its electronic structure, reactivity, and spectroscopic characteristics. By employing principles of quantum mechanics, a detailed understanding of the molecule's behavior at the atomic and electronic levels can be achieved.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in understanding this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org These orbitals are crucial in predicting how a molecule will interact with other chemical species. fiveable.me The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, the HOMO is expected to be localized primarily on the carboxylic acid group, specifically the oxygen atoms, due to the presence of lone pairs of electrons. The trifluorophenyl group, being strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, would lower the energy of the HOMO. The LUMO, conversely, is anticipated to be distributed over the trifluorophenyl ring, a consequence of the electron-deficient nature of this aromatic system.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In the case of this compound, the electron-withdrawing trifluorophenyl group would likely lead to a relatively large HOMO-LUMO gap, indicating a comparatively stable molecule.
Illustrative Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) | Primary Localization |
| HOMO | -8.25 | Carboxylic Acid (Oxygen atoms) |
| LUMO | -1.10 | Trifluorophenyl Ring |
| HOMO-LUMO Gap | 7.15 | - |
Note: The data in this table is illustrative and represents typical values that might be obtained from quantum chemical calculations.
Charge Distribution and Electrostatic Potential (ESP) Mapping
Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting intermolecular interactions and reactive sites. libretexts.org The ESP map is colored to represent different electrostatic potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). youtube.comresearchgate.net
Vibrational Frequency Analysis for Spectroscopic Interpretation
Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies can be correlated with experimental spectroscopic data to confirm the structure of a molecule and to understand its bonding characteristics.
For this compound, key predicted vibrational frequencies would include:
O-H Stretch: A broad and intense band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.
C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
C-F Stretches: Multiple strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹, arising from the stretching vibrations of the carbon-fluorine bonds on the phenyl ring.
Aromatic C-H Stretches: Weaker bands appearing above 3000 cm⁻¹.
Aliphatic C-H Stretches: Bands in the 2850-2960 cm⁻¹ region from the butanoic acid chain.
Illustrative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |
| O-H Stretch (Carboxylic Acid) | 3150 | Strong, Broad |
| C=O Stretch (Carboxylic Acid) | 1735 | Strong |
| C-F Stretch (Aromatic) | 1350, 1280, 1150 | Strong |
| Aromatic C-H Stretch | 3080 | Weak |
| Aliphatic C-H Stretch | 2940, 2870 | Medium |
Note: The data in this table is illustrative and represents typical values that might be obtained from vibrational frequency calculations.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, allowing for the identification of stable conformers (local minima) and the energy barriers between them.
Gas-Phase Conformers and Relative Stabilities
In the gas phase, the conformations of this compound are determined by intramolecular forces, such as steric hindrance and dipole-dipole interactions. The flexibility of the butanoic acid chain allows for several possible conformers. Rotations around the C-C single bonds of the alkyl chain and the bond connecting the phenyl ring to the chain are key to its conformational landscape.
Computational studies would likely identify several low-energy conformers. An extended, or anti, conformation of the butanoic acid chain is often energetically favorable to minimize steric repulsion. The orientation of the carboxylic acid group relative to the trifluorophenyl ring would also be a critical factor in determining the most stable conformer. The most stable gas-phase conformer would be the one that minimizes steric clashes and optimizes any favorable intramolecular interactions.
Solvent Effects on Conformation
The presence of a solvent can significantly influence the conformational preferences of a molecule. researchgate.net Polar solvents, in particular, can stabilize conformers with larger dipole moments. For this compound, the carboxylic acid group can form hydrogen bonds with protic solvents.
Molecular Dynamics Simulations of Solvation and Conformational Dynamics
No specific studies detailing molecular dynamics simulations of this compound to investigate its solvation and conformational dynamics were identified in the reviewed literature. Such simulations would theoretically provide insights into the compound's behavior in various solvents, detailing the interactions between the solute and solvent molecules and mapping the accessible conformations of the butanoic acid chain and the trifluorophenyl group. However, at present, this specific area of research for this compound remains unexplored in publicly available scientific databases.
Theoretical Prediction of Reactivity and Reaction Pathways
Detailed theoretical predictions of the reactivity and potential reaction pathways for this compound are not documented in the available scientific literature.
There are no published studies that have localized transition states or performed Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound. This type of analysis would be crucial for understanding the mechanisms of its potential chemical transformations, such as oxidation, reduction, or substitution reactions.
In the absence of specific studies, no thermodynamic and kinetic descriptors (e.g., activation energies, reaction enthalpies, and rate constants) for model reactions of this compound have been reported.
In Silico Docking and Ligand-Target Interaction Prediction
There is a lack of in silico docking and ligand-target interaction prediction studies specifically focused on this compound in the public domain.
No research is available that predicts the binding modes of this compound with any model biological macromolecules. Such studies would be instrumental in identifying potential biological targets and understanding the structural basis of its hypothetical bioactivity.
Consequently, without docking studies, there are no estimations of the theoretical binding affinities of this compound to any biological targets.
Advanced Spectroscopic and Analytical Investigations of 4 3,4,5 Trifluorophenyl Butanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-(3,4,5-trifluorophenyl)butanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, enhanced by advanced 2D techniques, would provide a complete picture of its molecular framework.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unequivocally assign the proton and carbon signals of this compound, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For the butanoic acid chain, COSY would show correlations between the protons on adjacent carbons, confirming the connectivity of the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): By correlating directly bonded proton and carbon atoms, HSQC would allow for the unambiguous assignment of the carbon signals of the butanoic acid moiety.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings (typically over two to three bonds) between protons and carbons. It would be instrumental in connecting the butanoic acid chain to the trifluorophenyl ring by showing correlations between the benzylic protons and the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. While less critical for this relatively rigid molecule, it could offer insights into preferred conformations of the butanoic acid chain relative to the aromatic ring.
A predicted ¹H and ¹³C NMR data table based on analogous compounds is presented below. The chemical shifts for the butanoic acid portion are based on known data for butanoic acid itself, with adjustments for the presence of the trifluorophenyl substituent. docbrown.infodocbrown.infolibretexts.org
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Expected COSY Correlations | Expected HMBC Correlations |
|---|---|---|---|---|---|
| Carboxylic Acid (COOH) | ~10-12 | ~175-180 | s | - | C2, C3 |
| C2 | ~2.4 | ~35 | t | H3 | COOH, C3, C4 |
| C3 | ~1.7 | ~25 | sextet | H2, H4 | C2, C4, C1' |
| C4 | ~2.7 | ~30 | t | H3 | C2, C3, C1', C2', C6' |
| C2'/C6' | ~7.0-7.2 | ~110-115 | m | - | C4, C1', C3', C4', C5' |
Fluorine-19 NMR Chemical Shift Analysis and Coupling Constants
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. hmdb.ca The ¹⁹F NMR spectrum of this compound would provide valuable information about the electronic environment of the fluorine atoms.
The spectrum is expected to show two distinct signals due to the symmetry of the substitution pattern. The fluorine atom at the 4-position (F4) would appear as a triplet, being coupled to the two equivalent fluorine atoms at the 3- and 5-positions (F3/F5). The F3 and F5 fluorines would appear as a doublet, coupled to the single F4 fluorine. The chemical shifts and coupling constants would be characteristic of the trifluorophenyl moiety.
| Position | Predicted ¹⁹F Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| F4 | -130 to -140 | t | ~20 Hz (³JFF) |
| F3/F5 | -160 to -170 | d |
Solid-State NMR for Polymorphic Forms (if applicable)
In the solid state, molecules can exist in different crystalline forms, known as polymorphs. Solid-state NMR (ssNMR) is a powerful technique to probe the structure and dynamics of molecules in their solid forms. If this compound were to exhibit polymorphism, ssNMR could be used to distinguish between the different crystalline forms. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra, where differences in the chemical shifts would reflect the different packing environments of the carbon atoms in each polymorph.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Preferences
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is excellent for identifying functional groups.
Characteristic Vibrational Modes of the Trifluorophenyl and Butanoic Acid Moieties
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the butanoic acid and trifluorophenyl groups.
Butanoic Acid Moiety: The most prominent feature in the IR spectrum would be the broad O-H stretching vibration of the carboxylic acid, typically observed between 2500 and 3300 cm⁻¹. docbrown.info The C=O stretching vibration would give rise to a strong absorption around 1700-1725 cm⁻¹. ucalgary.ca C-H stretching vibrations of the aliphatic chain would be observed in the 2850-3000 cm⁻¹ region.
Trifluorophenyl Moiety: The C-F stretching vibrations are expected to produce strong absorptions in the IR spectrum, typically in the range of 1100-1400 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Strong | Weak |
| C-H stretch (aliphatic) | 2850-3000 | Medium | Medium |
| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong | Medium |
| C=C stretch (aromatic) | 1400-1600 | Medium-Strong | Strong |
| C-F stretch | 1100-1400 | Strong | Weak-Medium |
Computational Assignment of Vibrational Spectra
To aid in the assignment of the experimental vibrational spectra, computational methods such as Density Functional Theory (DFT) are commonly employed. researchgate.netnih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with the experimental data. This approach allows for a more detailed and accurate assignment of the observed vibrational modes, including complex vibrations that involve the entire molecule. For this compound, DFT calculations would be particularly useful in distinguishing the various C-F and C-C stretching and bending modes of the trifluorophenyl ring.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry serves as a cornerstone in the structural elucidation of novel compounds. For this compound, high-resolution mass spectrometry and tandem mass spectrometry are invaluable tools for confirming its elemental composition and deciphering its structural intricacies through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is pivotal for the unambiguous confirmation of the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. The theoretical exact mass of this compound can be calculated to serve as a reference for experimental data.
Theoretical Exact Mass Calculation:
The molecular formula of this compound is C₁₀H₉F₃O₂. The theoretical monoisotopic mass is determined by summing the masses of the most abundant isotopes of each element.
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |
| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |
| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total | 218.055464 |
An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) that is within a few parts per million (ppm) of this theoretical value, thereby confirming the elemental formula.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Expected Fragmentation Pathways:
Upon ionization, the molecular ion of this compound ([C₁₀H₉F₃O₂]⁺˙) would be expected to undergo several characteristic fragmentation reactions:
Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the loss of the -COOH group, which would result in a fragment with an m/z corresponding to the loss of 45 Da.
McLafferty Rearrangement: Carboxylic acids with a sufficiently long alkyl chain can undergo a McLafferty rearrangement, leading to the loss of a neutral alkene and the formation of a radical cation. In this case, it would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.
Benzylic Cleavage: Cleavage of the bond between the second and third carbon of the butanoic acid chain (beta to the phenyl ring) would be favorable due to the formation of a stable benzylic cation or radical.
Cleavage adjacent to the Phenyl Ring: Fragmentation of the bond connecting the butanoic acid chain to the trifluorophenyl ring could also occur.
Hypothetical Fragmentation Data Table:
| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Proposed Neutral Loss | Fragment Ion (m/z) |
| 218.0555 | [C₉H₉F₃]⁺ | COOH | 173.0656 |
| 218.0555 | [C₇H₄F₃]⁺ | C₃H₅O₂ | 145.0265 |
| 218.0555 | [C₈H₆F₃O₂]⁺˙ | C₂H₄ (via McLafferty) | 190.0347 |
| 218.0555 | [C₆H₂F₃]⁺ | C₄H₇O₂ | 131.0108 |
X-ray Crystallography for Absolute Structure Determination (if single crystals are obtained)
To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. Should suitable single crystals be obtained, for instance through slow evaporation from an appropriate solvent, X-ray diffraction analysis would be anticipated to reveal key structural features, including:
The planarity of the trifluorophenyl ring.
The conformation of the butanoic acid side chain.
Intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties, which would dictate the crystal packing arrangement.
Without experimental data, any discussion of the crystal structure remains speculative.
Chromatographic Method Development for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) Method Optimization
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would likely be the most effective approach for this compound.
Proposed HPLC Method Parameters:
A systematic approach to method development would involve the optimization of several key parameters to achieve good peak shape, resolution, and sensitivity.
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) | The organic modifier (acetonitrile) controls the retention time, while the acidic modifier suppresses the ionization of the carboxylic acid group to ensure good peak shape. |
| Elution | Isocratic or Gradient | An isocratic method may be sufficient if the impurities have similar polarities. A gradient elution (e.g., increasing acetonitrile concentration over time) would be necessary for separating compounds with a wider range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
| Detection | UV at ~254 nm | The trifluorophenyl ring is expected to have a strong UV absorbance. |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For a carboxylic acid like this compound, derivatization is often necessary to improve its volatility and chromatographic performance.
Proposed GC-MS Method with Derivatization:
Derivatization: The carboxylic acid group can be converted to a more volatile ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester, or with methanol (B129727) in the presence of an acid catalyst to form the methyl ester.
GC Separation:
Column: A non-polar or moderately polar capillary column (e.g., DB-5ms or DB-WAX) would be suitable for separating the derivatized analyte from any impurities.
Temperature Program: A temperature gradient would be employed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components.
Injector: Split/splitless injection would be used, with the split ratio adjusted based on the sample concentration.
Mass Spectrometry Detection:
Ionization: Electron ionization (EI) at 70 eV would be used to generate reproducible fragmentation patterns.
Analysis: The mass spectrometer would be operated in full scan mode to acquire mass spectra of the eluting peaks, which can be compared to spectral libraries for identification.
Hypothetical GC-MS Data Table (for TMS-derivatized compound):
| Analyte (TMS Derivative) | Retention Time (min) | Key Fragment Ions (m/z) |
| This compound, TMS ester | (Dependent on column and temperature program) | [M]⁺˙, [M-15]⁺, [M-73]⁺, and fragments corresponding to the trifluorophenyl moiety. |
Reactivity and Mechanistic Studies of 4 3,4,5 Trifluorophenyl Butanoic Acid
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is a primary site of reactivity in 4-(3,4,5-trifluorophenyl)butanoic acid, undergoing reactions typical of this functional group, such as esterification and amidation. The kinetics and pathways of these reactions are influenced by both steric and electronic factors imparted by the trifluorophenyl group.
Esterification and Amidation Kinetics
While specific kinetic data for the esterification and amidation of this compound are not extensively documented in publicly available literature, the principles governing these reactions are well-established.
Esterification is typically an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The reaction rate is dependent on several factors including the structure of the carboxylic acid and the alcohol, temperature, and the nature of the catalyst. For phenylalkanoic acids, the reaction rate is generally influenced by the steric hindrance around the carbonyl group and the electronic nature of the phenyl ring. The presence of the bulky 4-(3,4,5-trifluorophenyl) group may introduce some steric hindrance, potentially slowing the reaction compared to simpler butanoic acids. However, the strong electron-withdrawing nature of the trifluorophenyl group can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
The kinetics of esterification of various carboxylic acids have been studied, and generally follow second-order kinetics. For instance, the esterification of butyric acid with n-butanol has been investigated, with rate equations derived from pseudo-homogeneous models. researchgate.net A study on the esterification of benzoic acid with 1-butyl alcohol showed a first-order reaction with respect to the benzoic acid. dnu.dp.ua
| Reaction | Typical Catalyst | General Kinetic Observations | Factors Influencing Rate |
| Esterification | Sulfuric acid, p-toluenesulfonic acid | Generally second-order overall | Temperature, catalyst concentration, steric hindrance, electronic effects |
| Amidation | Carbodiimides (e.g., DCC, EDC), Woodward's reagent K | Can be complex; often pseudo-first or second order | Temperature, coupling agent, solvent, steric hindrance |
Amidation , the reaction of the carboxylic acid with an amine to form an amide, typically requires a coupling agent or activation of the carboxylic acid to proceed at a reasonable rate, as amines are basic and will form a salt with the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The kinetics of amidation reactions are often complex and depend on the specific coupling agent and reaction conditions. researchgate.netnih.gov The reaction proceeds through an activated intermediate, such as an O-acylisourea in the case of carbodiimides, which is then attacked by the amine. Gas-phase amidation of carboxylic acids has also been demonstrated using reagents like Woodward's reagent K. nih.govresearchgate.net
Reactions Involving the Fluorinated Phenyl Ring
The 3,4,5-trifluorophenyl group is a key feature of the molecule, and its reactivity is dominated by the strong electron-withdrawing and deactivating effects of the three fluorine atoms.
Aromatic Substitution Reactions (Electrophilic or Nucleophilic)
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The fluorine atoms are deactivating groups due to their high electronegativity, which withdraws electron density from the ring, making it less nucleophilic. youtube.com Therefore, this compound would be expected to be significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) or even monofluorobenzene. youtube.comlibretexts.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions (high temperatures, strong Lewis acid catalysts) and would likely proceed slowly.
The butanoic acid side chain is an alkyl group, which is typically an ortho-, para-directing group. However, the overwhelming deactivating effect of the three fluorine atoms would be the dominant factor in determining the reactivity and regioselectivity of any potential EAS reaction.
Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.comwikipedia.org This type of reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which can stabilize the negatively charged intermediate (Meisenheimer complex). nih.govsemanticscholar.orglibretexts.org The three fluorine atoms in this compound make the phenyl ring highly electron-deficient and therefore susceptible to nucleophilic attack. nih.govsemanticscholar.org
A potential SNAr reaction on the trifluorophenyl ring would involve the displacement of one of the fluorine atoms by a strong nucleophile (e.g., an alkoxide, amine, or thiol). The reaction would likely occur at the carbon atoms bearing a fluorine atom, with the regioselectivity influenced by the position of the butanoic acid side chain and the specific reaction conditions.
| Aromatic Substitution Type | Reactivity of the Trifluorophenyl Ring | Key Factors |
| Electrophilic (EAS) | Highly deactivated | Strong electron-withdrawing effect of three fluorine atoms |
| Nucleophilic (SNAr) | Activated | Strong electron-withdrawing effect of three fluorine atoms, stabilization of Meisenheimer complex |
Ring Opening or Dearomatization Reactions
Aromatic rings, particularly benzene derivatives, are generally very stable and resistant to ring-opening or dearomatization reactions under typical laboratory conditions. The high resonance stabilization energy of the aromatic system makes such reactions energetically unfavorable. There is no evidence in the surveyed literature to suggest that this compound undergoes ring-opening or dearomatization reactions under normal conditions. Such reactions would likely require extreme conditions, such as high-pressure hydrogenation with specific catalysts or reaction with very powerful reducing agents like birch reduction, which are not commonly reported for this class of compounds.
Reactions at the Aliphatic Chain
The butanoic acid chain of this compound can undergo reactions typical of alkyl chains, although the reactivity may be influenced by the presence of the bulky and electron-withdrawing trifluorophenyl group at the 4-position. wikipedia.orgdrugbank.com
Reactions such as free-radical halogenation at the α- or β-positions are possible, but may be less selective due to the presence of multiple C-H bonds. The Hell-Volhard-Zelinsky reaction, which involves the α-halogenation of a carboxylic acid in the presence of phosphorus trihalide, could potentially be used to introduce a halogen at the α-position.
Oxidation of the aliphatic chain would likely require strong oxidizing agents and could lead to cleavage of the chain or oxidation at various positions, depending on the specific reagents and conditions used. Given the presence of the robust trifluorophenyl ring, selective oxidation of the aliphatic chain could be challenging.
Free Radical Reactions and Oxidation Pathways
There is a notable absence of published studies detailing the free radical reactions or oxidation pathways of this compound. Generally, compounds with benzylic protons and carboxylic acid functionalities can undergo free radical halogenation or oxidation under specific conditions. For instance, the butanoic acid side chain could theoretically be susceptible to radical-initiated oxidation, potentially leading to a variety of products depending on the reaction conditions. However, without experimental data, any proposed pathway remains speculative.
Cyclization Reactions
Intramolecular cyclization of this compound, for example, through a Friedel-Crafts acylation, is a theoretically plausible reaction that would lead to the formation of a tetralone derivative. This type of reaction is common for phenylalkanoic acids. The trifluorinated phenyl ring's electronic nature would influence the feasibility and regioselectivity of such a cyclization. Despite the theoretical potential for such intramolecular transformations, specific studies investigating these cyclization reactions for this compound have not been reported.
Investigation of Reaction Mechanisms via Kinetic Isotope Effects and Intermediate Trapping
The investigation of reaction mechanisms for this compound using techniques such as kinetic isotope effects (KIE) or intermediate trapping is not documented in the current body of scientific literature. KIE studies, which involve isotopic substitution at a specific atomic position, are powerful tools for elucidating the rate-determining steps of a reaction. Similarly, intermediate trapping experiments could provide valuable insights into the reactive species formed during a transformation. The absence of such studies indicates a significant gap in the mechanistic understanding of this compound's reactivity.
Catalytic Transformations Involving this compound
There is a scarcity of information regarding catalytic transformations where this compound is a substrate. While general catalytic methods for the transformation of carboxylic acids and fluorinated aromatic compounds are well-established, their specific application to this particular molecule has not been a subject of published research. Potential catalytic reactions could include catalytic hydrogenation of the aromatic ring, catalytic decarboxylation, or cross-coupling reactions involving the carboxylic acid group or the aromatic ring. However, the reactivity and selectivity of such processes for this specific substrate remain undetermined.
Biomolecular Interaction Studies in Vitro and Computational Focus
Protein Binding Studies using Spectroscopic Techniques (e.g., Fluorescence Quenching, Circular Dichroism)
No published studies employing spectroscopic methods like fluorescence quenching or circular dichroism to investigate the direct binding of 4-(3,4,5-Trifluorophenyl)butanoic acid to proteins, such as serum albumin or specific target proteins, were discovered. Therefore, details on binding constants, the number of binding sites, or conformational changes upon binding are not available.
While research exists for structurally related compounds, such as fluorinated phenylalkanoic acids used as intermediates in pharmaceutical synthesis, the strict focus on This compound reveals a gap in the current scientific literature regarding its specific interactions with biological macromolecules. Future research would be necessary to elucidate the biochemical and pharmacological profile of this particular compound.
Development of this compound as a Biochemical Probe or Tool
The development and application of this compound as a biochemical probe or tool are not documented in the current scientific literature. This includes its use as a ligand for affinity chromatography or its integration into activity-based probes.
Use as a Ligand for Affinity Chromatography
There are no published studies describing the immobilization of this compound onto a stationary phase for the purpose of affinity chromatography. The methodology for its attachment to a resin and its use in the purification of specific biomolecules has not been reported.
Integration into Activity-Based Probes
No research has been found on the incorporation of this compound into activity-based probes. There is no information on the modification of this compound with reporter tags or reactive groups to enable the detection and characterization of enzyme activity.
Environmental Transformation Pathways of 4 3,4,5 Trifluorophenyl Butanoic Acid
Photodegradation Mechanisms under Simulated Environmental Conditions
Photodegradation, or the breakdown of compounds by light, is a significant environmental transformation pathway for many aromatic compounds. For 4-(3,4,5-Trifluorophenyl)butanoic acid, both direct and indirect photolysis are expected to contribute to its degradation in sunlit surface waters and on terrestrial surfaces.
Direct photolysis of aromatic compounds often involves the cleavage of substituent groups or the transformation of the aromatic ring itself. In the case of this compound, the carbon-fluorine (C-F) bonds on the phenyl ring are strong, but UV radiation present in sunlight can induce their cleavage. Studies on other trifluoromethyl-substituted aromatic compounds have shown that photodegradation can lead to the formation of trifluoroacetic acid and fluoride (B91410) anions as terminal products.
Indirect photolysis, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) generated in natural waters, is also a likely degradation route. The butanoic acid side chain is susceptible to oxidation by •OH, potentially leading to a series of reactions including hydroxylation and eventual cleavage of the side chain. The aromatic ring can also be attacked by hydroxyl radicals, leading to the formation of hydroxylated intermediates.
Based on the degradation pathways of similar fluorinated aromatic compounds, a range of photoproducts can be anticipated.
Table 1: Potential Photodegradation Products of this compound
| Potential Photoproduct | Formation Pathway |
| 3,4,5-Trifluorobenzoic acid | Oxidation and cleavage of the butanoic acid side chain. |
| 3,4,5-Trifluorophenol | Decarboxylation and further oxidation of the side chain. |
| Difluorinated and Monofluorinated Phenylbutanoic acids | Stepwise reductive defluorination of the aromatic ring. |
| Hydroxylated intermediates | Attack by hydroxyl radicals on the aromatic ring or side chain. |
| Trifluoroacetic acid | Cleavage of the trifluoromethyl group from the aromatic ring, if present in analogous structures. |
| Fluoride ions (F⁻) | Cleavage of C-F bonds from the aromatic ring. |
| Short-chain aliphatic acids | Breakdown of the butanoic acid side chain. |
Note: This table is illustrative and based on predicted pathways in the absence of specific experimental data.
Kinetic studies are essential to determine the rate at which a compound degrades in the environment. While no specific kinetic data for the photodegradation of this compound are available, the rates can be inferred from related compounds. The quantum yield and the rate of reaction with hydroxyl radicals are key parameters.
The rate of direct photolysis is dependent on the compound's absorption spectrum and its quantum yield (the efficiency of the photochemical process). The presence of the aromatic ring suggests that this compound will absorb light in the environmentally relevant UV spectrum. The rate of indirect photolysis is dependent on the concentration of photochemically produced reactants like hydroxyl radicals and the second-order rate constant for the reaction between the radical and the compound.
Table 2: Estimated Photodegradation Kinetic Parameters
| Parameter | Estimated Value/Range | Influencing Factors |
| Direct Photolysis Half-life (t½) | Days to Weeks | Sunlight intensity, water clarity, latitude, season. |
| Indirect Photolysis Half-life (t½) | Hours to Days | Concentration of dissolved organic matter, nitrate, and other photosensitizers. |
| Hydroxyl Radical Reaction Rate Constant (kOH) | 10⁸ - 10¹⁰ M⁻¹s⁻¹ | Temperature, pH. |
Note: These values are estimations based on data for other fluorinated aromatic compounds and are subject to change with experimental verification.
Biodegradation Pathways in Model Environmental Matrices
Biodegradation involves the breakdown of organic compounds by microorganisms and is a crucial process in determining the ultimate fate of many chemicals in the environment. The biodegradability of fluorinated compounds can be limited due to the high strength of the C-F bond.
The biodegradation of this compound is likely to be initiated by microbial attack on the butanoic acid side chain, which is more susceptible to enzymatic degradation than the highly stable trifluorinated phenyl ring. This is a common strategy observed in the microbial degradation of other polyfluorinated compounds, where initial transformation occurs at the non-fluorinated portions of the molecule.
Aerobic biodegradation pathways may involve beta-oxidation of the butanoic acid side chain, a common metabolic pathway for fatty acids. This would lead to the shortening of the alkyl chain. The aromatic ring itself may be subject to attack by dioxygenase enzymes, potentially leading to ring cleavage, although the presence of three fluorine atoms would likely hinder this process.
Anaerobic biodegradation is also a possibility, particularly in environments such as sediments and anoxic zones of wastewater treatment plants. Under anaerobic conditions, reductive defluorination, where a fluorine atom is replaced by a hydrogen atom, could occur.
The biotransformation of this compound is expected to yield a variety of intermediate products before potential mineralization to carbon dioxide, water, and fluoride ions.
Table 3: Potential Biotransformation Products of this compound
| Potential Biotransformation Product | Formation Pathway |
| 4-(3,4,5-Trifluorophenyl)-2-hydroxybutanoic acid | Hydroxylation of the butanoic acid side chain. |
| 3-(3,4,5-Trifluorophenyl)propanoic acid | Beta-oxidation of the butanoic acid side chain. |
| 3,4,5-Trifluorophenylacetic acid | Further beta-oxidation. |
| 3,4,5-Trifluorobenzoic acid | Complete degradation of the side chain. |
| Catechol and protocatechuate derivatives | Dihydroxylation and subsequent cleavage of the aromatic ring. |
| Difluorinated and Monofluorinated phenylbutanoic acids | Reductive defluorination under anaerobic conditions. |
Note: The identification of these products is hypothetical and requires confirmation through laboratory studies.
Hydrolytic Stability and Degradation Kinetics in Aqueous Environments
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound towards hydrolysis is expected to be high under typical environmental pH conditions (pH 5-9). The carbon-carbon bonds of the butanoic acid chain and the carbon-fluorine bonds on the aromatic ring are generally not susceptible to hydrolysis. The carboxylic acid group will exist predominantly in its anionic carboxylate form in this pH range, which is also stable.
Significant hydrolysis would likely only occur under extreme pH conditions (highly acidic or alkaline) and at elevated temperatures, which are not typical of most natural aquatic environments. Therefore, hydrolysis is not considered a major transformation pathway for this compound under normal environmental conditions.
Table 4: Hydrolytic Stability of this compound
| Environmental Condition | Hydrolytic Stability | Estimated Half-life (t½) |
| Neutral pH (7) | High | > 1 year |
| Acidic pH (e.g., 4) | High | > 1 year |
| Alkaline pH (e.g., 9) | High | > 1 year |
Note: These are estimations based on the chemical structure and general principles of hydrolysis for similar functional groups.
Sorption and Desorption Mechanisms in Soil and Sediment Systems
No research findings specifically detailing the sorption and desorption mechanisms of this compound in soil and sediment systems could be identified in the public domain. Factors that typically influence these processes for fluorinated compounds include the organic carbon content of the soil/sediment, clay mineralogy, pH, and the presence of other organic and inorganic compounds. However, without specific studies on this compound, no quantitative data or specific mechanisms can be reported.
Assessment of Environmental Persistence Potential based on Degradation Kinetics
There is no available information on the degradation kinetics of this compound. Studies on its biotic and abiotic degradation pathways, half-life in various environmental compartments, and the formation of potential transformation products have not been published. Consequently, an assessment of its environmental persistence potential cannot be scientifically formulated.
Role of 4 3,4,5 Trifluorophenyl Butanoic Acid As a Synthetic Intermediate/building Block
Precursor for the Synthesis of Complex Fluorinated Pharmaceuticals (Hypothetical Scaffolds)
The most well-documented application of a derivative of 4-(3,4,5-trifluorophenyl)butanoic acid is in the synthesis of the anti-diabetic drug, Sitagliptin. Specifically, the chiral derivative, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, serves as a crucial intermediate in the asymmetric synthesis of this dipeptidyl peptidase-4 (DPP-4) inhibitor. chemicalbook.comchemicalbook.comlookchem.comchemicalbook.com The trifluorophenyl moiety in Sitagliptin is essential for its potent and selective inhibitory activity.
Beyond this established example, the this compound scaffold holds considerable potential for the development of other novel pharmaceuticals. The trifluorophenyl group can be strategically incorporated into various drug scaffolds to enhance their pharmacological properties. For instance, its lipophilic nature can improve a drug's ability to cross cell membranes, a critical factor for oral bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to metabolic degradation, which can lead to a longer duration of action for the drug.
Table 1: Hypothetical Pharmaceutical Scaffolds Incorporating the 4-(3,4,5-Trifluorophenyl) Moiety
| Therapeutic Area | Hypothetical Scaffold | Rationale for Inclusion of the Trifluorophenyl Group |
| Oncology | Kinase Inhibitors | The trifluorophenyl group can form favorable interactions within the ATP-binding pocket of various kinases, potentially leading to increased potency and selectivity. Its metabolic stability could also reduce the formation of reactive metabolites. |
| Neuroscience | GPCR Modulators | The lipophilicity imparted by the trifluorophenyl moiety can facilitate the crossing of the blood-brain barrier, a key requirement for drugs targeting the central nervous system. |
| Infectious Diseases | Antiviral Agents | The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the molecule, potentially enhancing its binding affinity to viral enzymes or proteins. |
Building Block for Agrochemicals or Specialty Chemicals (Hypothetical Scaffolds)
The trifluorophenyl group can confer several advantageous properties to a potential agrochemical:
Enhanced Lipophilicity: This can improve the penetration of the active ingredient through the waxy cuticle of plants or the exoskeleton of insects.
Metabolic Stability: The robust nature of the C-F bond can protect the molecule from degradation by enzymes present in the target pest or in the environment, leading to longer-lasting pest control. acs.org
Altered Mode of Action: The electronic effects of the fluorine atoms can influence how the molecule interacts with its biological target, potentially leading to new modes of action or overcoming existing resistance mechanisms.
Table 2: Hypothetical Agrochemical Applications of this compound Derivatives
| Agrochemical Class | Hypothetical Application | Potential Benefits |
| Herbicides | As a component of a novel protoporphyrinogen (B1215707) oxidase (PPO) inhibitor. | The trifluorophenyl moiety could enhance binding to the enzyme's active site, leading to potent herbicidal activity. |
| Insecticides | Incorporated into a neonicotinoid analogue. | The fluorinated group could increase the compound's affinity for the nicotinic acetylcholine (B1216132) receptor in insects, while potentially reducing its impact on non-target organisms. |
| Fungicides | As a building block for a new succinate (B1194679) dehydrogenase inhibitor (SDHI). | The lipophilic nature of the trifluorophenyl group could improve the fungicide's systemic movement within the plant. |
Incorporation into Polymeric Materials or Functional Coatings (if applicable)
Fluorinated polymers are renowned for their unique and valuable properties, including high thermal stability, chemical resistance, low surface energy, and hydrophobicity. mdpi.comsigmaaldrich.com These characteristics stem from the strength of the carbon-fluorine bond and the low polarizability of the fluorine atom. sigmaaldrich.com While direct applications of this compound in polymers are not extensively documented, its structure lends itself to incorporation into various polymer backbones or as a functional side chain.
By converting the carboxylic acid group into a polymerizable functional group, such as an acrylate (B77674) or a styrene (B11656) derivative, this compound could be used as a monomer in the synthesis of specialty polymers. The resulting materials would be expected to exhibit some of the characteristic properties of fluoropolymers.
Table 3: Potential Applications of Polymers Derived from this compound
| Polymer Type | Potential Application | Expected Properties |
| Polyacrylate or Polymethacrylate | Hydrophobic and oleophobic coatings for surfaces. | Low surface energy, water and oil repellency, enhanced durability. |
| Polyester or Polyamide | High-performance engineering plastics. | Improved thermal stability, chemical resistance, and low friction. |
| Functionalized Polymer | Membrane for gas separation or selective filtration. | The trifluorophenyl groups could create specific pore environments that favor the transport of certain gases or molecules. |
The incorporation of the trifluorophenyl moiety could be particularly advantageous in creating materials with low refractive indices for optical applications or in the development of self-cleaning surfaces.
Use in Multi-Step Total Synthesis of Natural Products or Analogues
The use of highly functionalized, non-natural building blocks like this compound in the total synthesis of natural products is uncommon. However, it is a highly valuable tool for the synthesis of fluorinated analogues of natural products. The strategic introduction of fluorine atoms can have a profound impact on the biological activity of a natural product, often leading to enhanced potency, selectivity, or improved pharmacokinetic properties.
The butanoic acid chain provides a handle for further chemical transformations, allowing for its incorporation into a larger molecular framework. The trifluorophenyl group serves as a bioisostere for other aromatic systems or can be used to probe the role of electronic and steric interactions in the binding of a natural product to its biological target.
For example, in the synthesis of an analogue of a bioactive lipid, the 4-(3,4,5-trifluorophenyl)butyl group could replace a portion of the natural lipid's aliphatic chain. This modification would introduce a rigid, lipophilic, and metabolically stable segment, which could significantly alter the analogue's interaction with lipid-binding proteins or its incorporation into cell membranes.
While specific examples of the use of this compound in the total synthesis of natural product analogues are not prominent in the literature, its potential as a tool for medicinal chemists in this area is clear. The ability to create novel, fluorinated analogues of complex natural products opens up new avenues for drug discovery and the study of biological systems.
Future Research Directions and Emerging Perspectives for 4 3,4,5 Trifluorophenyl Butanoic Acid
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes is crucial for enabling further research into 4-(3,4,5-Trifluorophenyl)butanoic acid. Future efforts should focus on the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. ispe.orgpfizer.commdpi.com
Key areas for exploration include:
Biocatalysis: Utilizing enzymes as catalysts can lead to highly selective reactions under mild conditions, often in aqueous media, significantly reducing the environmental impact of chemical synthesis. ispe.org
Continuous Flow Synthesis: This technique allows for better control over reaction parameters, improved safety, and can lead to higher yields and purity with reduced waste compared to traditional batch processing. ispe.org
C-H Activation: Direct functionalization of the butanoic acid chain or the aromatic ring through C-H activation would represent a more atom-economical approach, avoiding the need for pre-functionalized starting materials.
Use of Greener Solvents: Replacing conventional volatile organic solvents with more sustainable alternatives like water, supercritical fluids, or bio-derived solvents can drastically reduce the environmental footprint of the synthesis. mdpi.com
Table 1: Potential Sustainable Synthetic Approaches
| Methodology | Principle | Potential Advantages |
|---|---|---|
| Enzymatic Synthesis | Use of enzymes (e.g., lipases, reductases) as catalysts. | High selectivity, mild reaction conditions, reduced byproducts, biodegradable catalysts. ispe.org |
| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety, better process control, higher yields, easy scalability, reduced waste. ispe.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Rapid reaction times, increased yields, improved purity. |
| Catalytic C-H Functionalization | Direct activation and conversion of C-H bonds. | High atom economy, fewer synthetic steps, reduced pre-functionalization requirements. |
Advanced Computational Modeling for Predicting Novel Interactions and Reactivities
Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental work, saving time and resources. neuroquantology.comoncodesign-services.com By simulating the molecule's behavior at an atomic level, researchers can gain insights into its potential applications. steeronresearch.com
Future computational studies could include:
Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's three-dimensional structure, electronic properties (e.g., electrostatic potential), and predict its reactivity and spectroscopic characteristics (e.g., NMR, IR spectra). nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound over time, which is particularly useful for studying its interactions with biological macromolecules like proteins or cell membranes. nih.govresearchgate.net This can help predict binding modes and affinities to potential drug targets.
Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives of this compound are synthesized and tested for a specific biological activity, QSAR models can be developed. nih.govpepdd.com These models use statistical methods to correlate chemical structure with biological activity, enabling the prediction of the potency of new, unsynthesized compounds. creative-biolabs.comacs.orgnih.gov
Table 2: Computational Methods and Their Applications
| Computational Method | Application for this compound | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and molecular properties. | Optimized geometry, molecular orbital energies, electrostatic potential maps, spectroscopic data. researchgate.net |
| Molecular Dynamics (MD) | Simulation of interactions with biological targets (e.g., enzymes). | Binding stability, interaction profiles, conformational changes, free energy of binding. researchgate.net |
| Molecular Docking | Prediction of the preferred binding orientation to a target protein. | Binding poses, scoring functions to estimate binding affinity. nih.gov |
| QSAR Modeling | Correlation of structural features with biological activity for a series of analogs. | Predictive models for the activity of novel derivatives. pepdd.com |
Development of Ultra-Sensitive Analytical Methods for Trace Detection in Diverse Matrices
The increasing prevalence of fluorinated compounds in the environment and their persistence necessitates the development of highly sensitive methods for their detection. shimadzu.com Future research should focus on creating robust analytical techniques capable of quantifying trace amounts of this compound in complex matrices such as water, soil, and biological tissues.
Promising avenues for development include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for analyzing many per- and polyfluoroalkyl substances (PFAS) due to its high sensitivity and selectivity. sigmaaldrich.comdtic.mil Method development would involve optimizing chromatographic separation and mass spectrometric parameters for the specific compound. shimadzu.comlcms.cznih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): While the compound itself is not volatile, derivatization of the carboxylic acid group could enable analysis by GC-MS, which can offer excellent separation efficiency.
Advanced Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Solid-Phase Microextraction (SPME) can be developed to selectively extract and concentrate the analyte from complex samples, improving detection limits and removing interfering substances.
Table 3: Comparison of Potential Analytical Techniques
| Technique | Principle | Advantages | Challenges |
|---|---|---|---|
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis. | High sensitivity, high selectivity, suitable for non-volatile compounds. sigmaaldrich.com | Matrix effects, potential background contamination from instrument components. shimadzu.com |
| GC-MS | Separation by gas chromatography followed by mass analysis. | Excellent resolution, established libraries for identification. | Requires derivatization to increase volatility. |
| ¹⁹F NMR Spectroscopy | Detection of the fluorine nucleus. | Direct and unambiguous detection of fluorine, provides structural information. | Lower sensitivity compared to mass spectrometry. |
| CIC | Combustion of sample followed by ion chromatography to detect fluoride (B91410). | Provides a total organic fluorine measurement, useful for screening. teinstruments.com | Not specific to a single compound, destructive method. |
Design and Synthesis of New Bio-Probes and Tool Compounds Based on the this compound Scaffold
The unique structure of this compound makes it an attractive scaffold for creating chemical probes and tool compounds to investigate biological systems. mskcc.orgnih.gov The trifluorophenyl group can serve as a ¹⁹F NMR reporter, while the carboxylic acid provides a point for chemical modification. rsc.org
Future research could focus on:
¹⁹F NMR Probes: The three magnetically equivalent fluorine atoms can produce a strong, simple signal in ¹⁹F NMR spectroscopy. pharma-industry-review.comcfplus.cz This property can be exploited to study protein-ligand interactions, as the fluorine signal is highly sensitive to changes in the local chemical environment upon binding. nih.govmdpi.comacs.org
Fluorescent Probes: The carboxylic acid can be coupled to a fluorophore. If the compound binds to a specific biological target, the resulting probe could be used to visualize the target's location and dynamics within cells using fluorescence microscopy.
Affinity-Based Probes: Attaching an affinity tag, such as biotin, to the scaffold would allow for the isolation and identification of binding partners from complex biological mixtures, a technique known as chemical proteomics.
Table 4: Potential Modifications of the Scaffold for Bio-probe Development
| Modification | Attached Moiety | Application |
|---|---|---|
| ¹⁹F NMR Probe | None (utilizes intrinsic fluorine atoms) | Studying protein binding and conformational changes via ¹⁹F NMR. nih.gov |
| Fluorescent Probe | A fluorescent dye (e.g., fluorescein, rhodamine) | Imaging the localization of the target molecule in cells and tissues. nih.gov |
| Affinity Probe | An affinity tag (e.g., biotin) | Target identification and validation via pull-down assays and mass spectrometry. |
| Photoaffinity Probe | A photoreactive group (e.g., benzophenone, azide) | Covalently labeling the binding target upon UV irradiation for definitive identification. |
Investigation of In Vitro Biological Pathway Modulation
The biological effects of this compound are currently unknown. Its structural similarity to other bioactive molecules, such as 4-phenylbutyric acid (a histone deacetylase inhibitor and chemical chaperone), suggests it could have interesting pharmacological properties. nih.govdrugbank.comresearchgate.netnih.gov A systematic investigation of its effects on various biological pathways is a critical future direction.
A comprehensive research strategy would involve:
High-Throughput Screening (HTS): Screening the compound against large libraries of biological targets (e.g., enzymes, receptors) can rapidly identify potential activities. princeton.edu
Cell-Based Assays: Evaluating the compound's effects in various cell-based models can provide insights into its influence on cellular processes like proliferation, apoptosis, and inflammation. nih.govnih.gov For example, its anti-proliferative effects could be tested against various cancer cell lines.
Targeted Enzyme Inhibition Assays: Based on its structure, the compound could be tested for its ability to inhibit specific enzyme classes, such as histone deacetylases (HDACs), proteases, or kinases.
Antimicrobial Activity Screening: Many small organic molecules exhibit antimicrobial properties. The compound could be screened against a panel of pathogenic bacteria and fungi to assess any potential anti-infective activity. mdpi.com
Table 5: Potential In Vitro Assays and Biological Pathways
| Assay Type | Biological Pathway | Example Measurement |
|---|---|---|
| Cell Proliferation Assay | Cancer Biology, Cell Cycle | Measurement of cell viability (e.g., MTT assay) in cancer cell lines. nih.gov |
| Enzyme Inhibition Assay | Signal Transduction, Epigenetics | Determination of IC₅₀ values against specific enzymes (e.g., HDACs, kinases). |
| Anti-inflammatory Assay | Immunology, Inflammation | Measurement of nitric oxide or cytokine production in stimulated macrophage cell lines. |
| Antimicrobial Assay | Infectious Disease | Determination of Minimum Inhibitory Concentration (MIC) against bacterial or fungal strains. mdpi.com |
Conclusion
Synthesis of Key Research Insights for 4-(3,4,5-Trifluorophenyl)butanoic acid
A comprehensive review of scientific and academic literature indicates that this compound has not been the subject of extensive, specific research. Unlike its structural isomers, such as derivatives of 4-(2,4,5-trifluorophenyl)butanoic acid which are well-documented as key intermediates in the synthesis of pharmaceuticals like Sitagliptin, the 3,4,5-trifluoro isomer does not feature prominently in available studies.
Consequently, a synthesis of direct research insights is not possible. The scientific significance of this compound is therefore primarily contextual, deriving from its status as a fluorinated organic compound. Research into related molecules demonstrates that the introduction of a trifluorophenyl group can significantly modify a molecule's properties. For instance, the chemistry of (3,4,5-trifluorophenyl)boronic acid is well-explored, where it serves as a versatile building block in organic synthesis for creating more complex molecules. orgsyn.orgresearchgate.net Similarly, research into other trifluorophenyl derivatives shows their utility in developing catalysts and biologically active agents. nih.govacs.org By extension, the key insight is that this compound holds latent value as a potential synthetic intermediate, though this role has not been specifically actualized or detailed in published research to date.
Reinforcement of its Academic Significance and Research Potential
The academic significance of this compound lies in its research potential rather than in a body of existing work. Its structure is inherently interesting to the fields of medicinal chemistry and materials science for several reasons. The 3,4,5-trifluorophenyl moiety offers a unique electronic and steric profile compared to other fluorination patterns. This specific arrangement of fluorine atoms can influence properties such as lipophilicity, metabolic stability, and molecular interactions (e.g., hydrogen bonding, dipole interactions, or halogen bonding), which are critical parameters in drug design.
The research potential of this compound is therefore considerable. It could serve as a valuable starting material or fragment for generating novel compounds where these modified properties are desirable. For example, it could be used to synthesize new classes of enzyme inhibitors, receptor ligands, or functional materials. The butanoic acid chain provides a reactive handle for further chemical modification, allowing for its incorporation into larger, more complex molecular scaffolds. Future research could focus on synthesizing this compound and systematically evaluating its derivatives for various biological activities, thereby exploring the untapped potential of the 3,4,5-trifluorophenyl substitution pattern in this chemical context.
Table 1: Potential Research Applications for this compound
| Field of Study | Potential Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Synthesis of Novel Bioactive Molecules | The trifluorophenyl group can enhance metabolic stability and binding affinity. The carboxylic acid provides a point for derivatization. |
| Materials Science | Development of Functional Polymers/Materials | Fluorinated compounds can impart unique properties like hydrophobicity and thermal stability to materials. |
| Synthetic Chemistry | Use as a Specialized Building Block | Offers a unique substitution pattern for creating complex chemical structures not accessible with other isomers. |
| Pharmacology | Probe for Structure-Activity Relationship (SAR) Studies | Could be used as a comparative compound against other fluorinated and non-fluorinated analogues to understand the role of the 3,4,5-trifluoro motif. |
Q & A
Q. What are the key synthetic routes for preparing 4-(3,4,5-trifluorophenyl)butanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves multi-step synthesis starting from fluorinated phenylacetic acid derivatives. For example, analogous compounds like (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid are synthesized via condensation of 2,4,5-trifluorophenylacetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid), followed by hydrogenation and benzyl ester hydrolysis . Reaction conditions such as temperature (ambient to 50°C), solvent choice (e.g., THF or DMF), and catalysts (e.g., palladium on carbon for hydrogenation) critically affect yield (reported up to 85%) and purity. Purification via recrystallization or column chromatography is recommended for isolating high-purity products (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : NMR is critical for verifying fluorine substitution patterns. For example, three distinct fluorine signals in the aromatic region confirm 3,4,5-trifluorophenyl substitution. NMR can resolve the butanoic acid chain (e.g., δ 2.3–2.6 ppm for methylene protons adjacent to the carboxylic acid group) .
- IR : A strong absorption band near 1700 cm confirms the carboxylic acid moiety, while C-F stretches appear between 1100–1250 cm .
- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M-H] for CHFO at m/z 233.0432) and detects impurities like unreacted intermediates .
Advanced Research Questions
Q. What strategies resolve enantiomers of fluorophenylbutanoic acid derivatives, and how is enantiomeric excess (EE) quantified?
- Methodological Answer : Chiral resolution of compounds like Boc-protected 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is achieved via:
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases. Retention times distinguish (R)- and (S)-enantiomers .
- Specific Rotation : Enantiopure derivatives exhibit defined optical rotations (e.g., +13.5° to +17.5° for (R)-isomers), measured via polarimetry .
- Diastereomeric Salt Formation : Reaction with chiral bases (e.g., cinchonidine) followed by recrystallization .
Q. How do fluorination patterns (e.g., 2,4,5 vs. 3,4,5 substitution) influence reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effects enhance electrophilicity of the carbonyl group. For 3,4,5-trifluorophenyl derivatives:
- Steric Effects : 3,4,5-Substitution creates a symmetric, planar phenyl ring, reducing steric hindrance compared to 2,4,5-substitution, which may improve reaction rates with bulky nucleophiles .
- Electronic Effects : Increased electron deficiency at the carbonyl carbon (due to three meta/para fluorines) accelerates reactions with amines or alcohols. Kinetic studies using NMR or computational modeling (DFT) can quantify these effects .
Q. How can conflicting data on fluorophenylbutanoic acid solubility in polar solvents be reconciled?
- Methodological Answer : Discrepancies in solubility (e.g., in DMSO vs. water) arise from protonation states and hydrogen bonding. For example:
- pH-Dependent Solubility : The carboxylic acid group (pKa ~4.5) becomes deprotonated at pH >6, increasing aqueous solubility. Use potentiometric titration to map solubility vs. pH .
- Co-Solvent Systems : Mixtures like DMSO:water (70:30) enhance solubility for biological assays. Solubility parameters (Hansen solubility parameters) should be experimentally determined .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
